molecular formula C22H33N5O3S2 B2834920 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide CAS No. 1105201-04-4

2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide

Cat. No. B2834920
CAS RN: 1105201-04-4
M. Wt: 479.66
InChI Key: NSXAEHKBOBNGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C22H33N5O3S2 and its molecular weight is 479.66. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Research into adamantane-1,3,4-thiadiazole derivatives, including compounds structurally similar to the one , has led to the synthesis of various compounds with potent antibacterial, anti-inflammatory, and antiviral activities. For instance, certain derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014). Similarly, another study focused on sulfonamide derivatives revealed compounds with significant anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015).

Structural Characterization and Analysis

  • Quantum chemical calculations and structural analyses, including crystallographic and spectroscopic characterization, have been employed to understand the molecular properties of adamantane-1,3,4-thiadiazole derivatives. These studies provide insights into the nature of noncovalent interactions, geometrical structure, vibrational wavenumbers, and potential chemotherapeutic applications of these compounds. A notable example is a study that analyzed the noncovalent interactions and molecular properties of adamantane-1,3,4-thiadiazole hybrid derivatives, shedding light on their stabilization mechanisms and potential biological activities (El-Emam et al., 2020).

Potential Chemotherapeutic Agent

  • The compound and its derivatives have been studied for their potential as chemotherapeutic agents. Detailed quantum chemical calculations have provided insights into their energy, geometrical structure, and molecular properties, suggesting their utility in therapeutic applications. A study focused on a novel functionalized triazoline-3-thione compound highlighted its potential as a chemotherapeutic agent, emphasizing the significance of its substituted piperazine and adamantyl substituents (El-Emam et al., 2012).

properties

IUPAC Name

2-[[5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O3S2/c1-30-7-2-23-18(28)14-31-21-25-24-20(32-21)27-5-3-26(4-6-27)19(29)22-11-15-8-16(12-22)10-17(9-15)13-22/h15-17H,2-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXAEHKBOBNGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.